

# Comparative biological activity of 5-Methyl-2-phenyloxazole-4-carboxylic acid derivatives

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## Compound of Interest

Compound Name: 5-Methyl-2-phenyloxazole-4-carboxylic acid

Cat. No.: B031764

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## A Comparative Guide to the Biological Activity of **5-Methyl-2-phenyloxazole-4-carboxylic Acid** Derivatives

The **5-methyl-2-phenyloxazole-4-carboxylic acid** scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

## Antimicrobial Activity

Derivatives of the oxazole core have been shown to exhibit potent activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound ID	Modification	Test Organism	MIC (µg/mL)	Reference
Benzoxazole 4b	6-methyl-2-(2,4-dichlorophenyl)benzoxazole	Staphylococcus aureus	12.5	[1]
Benzoxazole 4c	6-methyl-2-(4-chlorophenyl)benzoxazole	Staphylococcus aureus	12.5	[1]
Benzoxazole 4c	6-methyl-2-(4-chlorophenyl)benzoxazole	Candida albicans	12.5	[1]
Benzoxazole 5a	5-methyl-2-(2,4-dichlorophenyl)benzoxazole	Pseudomonas aeruginosa	25	[1]
Oxazole 4	4-isopropyl-1,3-oxazol-5(4H)-one derivative	Staphylococcus aureus ATCC 6538	125	[2]
Oxazole 4	4-isopropyl-1,3-oxazol-5(4H)-one derivative	Bacillus subtilis ATCC 6683	125	[2]

## Anticancer Activity

The cytotoxic potential of **5-methyl-2-phenyloxazole-4-carboxylic acid** derivatives and related compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) or the 50% growth inhibition (GI<sub>50</sub>) are common metrics used to quantify this activity.

Table 2: Anticancer Activity of Oxazole Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC50/GI50 (μM)	Reference
Compound 15	Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate	Average of 60 cell lines	5.37 (GI50)	<a href="#">[3]</a>
Compound 3a	Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole	A549 (Lung Carcinoma)	5.988	<a href="#">[4]</a>
Compound 3d	Phenyl-isoxazole-oxadiazole	MCF-7 (Breast Cancer)	43.4	<a href="#">[4]</a>
Compound 4d	Phenyl-isoxazole-oxadiazole	MCF-7 (Breast Cancer)	39.0	<a href="#">[4]</a>
Compound 3d	Phenyl-isoxazole-oxadiazole	MDA-MB-231 (Breast Cancer)	35.9	<a href="#">[4]</a>
Compound 4d	Phenyl-isoxazole-oxadiazole	MDA-MB-231 (Breast Cancer)	35.1	<a href="#">[4]</a>
Compound 3b	7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine	C32 (Melanoma)	24.4	<a href="#">[5]</a>

## Anti-inflammatory Activity

Certain derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The potency of this inhibition is

typically expressed as the IC<sub>50</sub> value.

Table 3: Anti-inflammatory Activity of Oxazole and Isoxazole Derivatives

Compound ID	Derivative Class	Target Enzyme	IC <sub>50</sub> (μM)	Reference
Compound 5b	N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide	COX-2	5.45	[6]
AC2	5-methylisoxazole-4-carboxamide	Carbonic Anhydrase	112.3	[7]
AC3	5-methylisoxazole-4-carboxamide	Carbonic Anhydrase	228.4	[7]

## Experimental Protocols

### Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

- Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

- Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with the SRB dye.
- Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
- Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The IC50 or GI50 value is then calculated from the dose-response curve.

## Cyclooxygenase (COX) Inhibition Assay

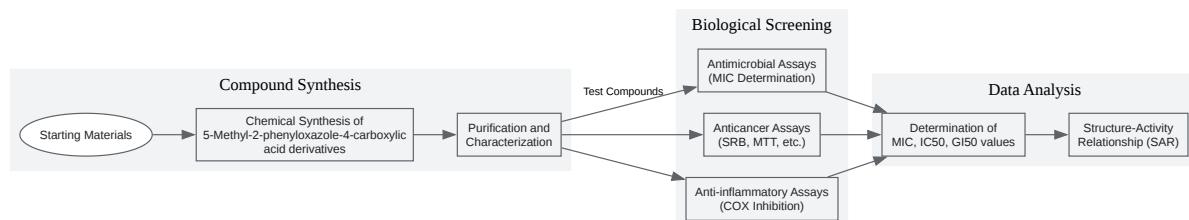
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

- Enzyme and Substrate Preparation: The COX enzyme (either COX-1 or COX-2) and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

- Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
- Reaction Initiation: The reaction is initiated by the addition of the substrate.
- Detection: The product of the enzymatic reaction (e.g., prostaglandin H<sub>2</sub>) is measured using a suitable detection method, such as colorimetry, fluorometry, or ELISA.
- Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence. The IC<sub>50</sub> value is determined from the dose-response curve.

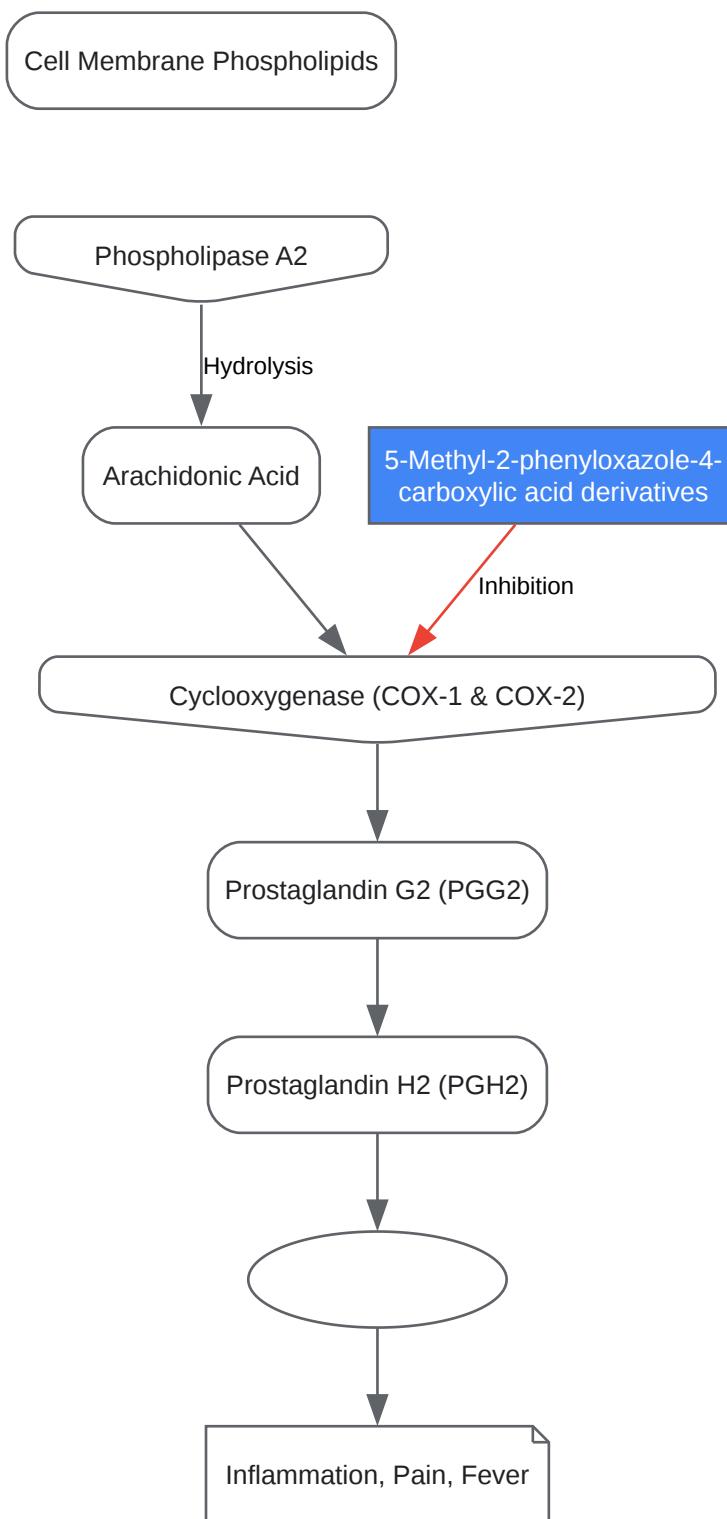
# Visualizations

# Signaling Pathways and Experimental Workflows

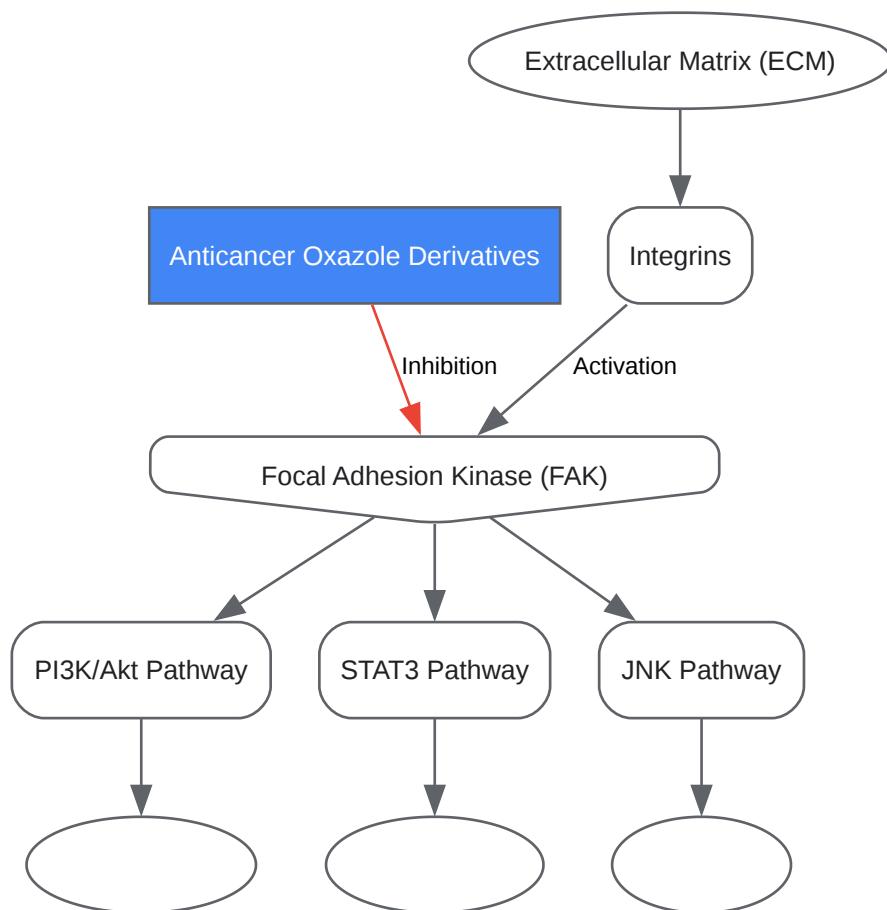


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Caption: General workflow for the synthesis and biological evaluation of **5-Methyl-2-phenyloxazole-4-carboxylic acid** derivatives.

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Caption: Inhibition of the cyclooxygenase (COX) pathway by **5-Methyl-2-phenyloxazole-4-carboxylic acid** derivatives.

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Caption: Potential inhibition of the Focal Adhesion Kinase (FAK) signaling pathway by anticancer oxazole derivatives.[8]

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